Cas no 2247104-12-5 (2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1))

2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) is a chemically stable amine derivative with a saturated pyran ring structure. The hydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for synthetic and pharmaceutical applications. The tetrahydro-2,2-dimethyl substitution contributes to steric hindrance, potentially improving selectivity in reactions. Its well-defined molecular structure ensures consistent performance in organic synthesis, particularly as an intermediate or building block. The compound’s purity and stability under standard conditions make it a reliable choice for research and industrial processes requiring precise amine functionality. Handling should follow standard safety protocols for hydrochloride salts.
2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) structure
2247104-12-5 structure
Product name:2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1)
CAS No:2247104-12-5
MF:C7H16ClNO
MW:165.661041259766
CID:6406773
PubChem ID:138040216

2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • EN300-6492178
    • 2,2-dimethyloxan-3-amine hydrochloride
    • 2247104-12-5
    • 2,2-Dimethyloxan-3-amine;hydrochloride
    • 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1)
    • Inchi: 1S/C7H15NO.ClH/c1-7(2)6(8)4-3-5-9-7;/h6H,3-5,8H2,1-2H3;1H
    • InChI Key: KSXMNSUYYZMFOE-UHFFFAOYSA-N
    • SMILES: NC1CCCOC1(C)C.Cl

Computed Properties

  • Exact Mass: 165.0920418g/mol
  • Monoisotopic Mass: 165.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6492178-1.0g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95.0%
1.0g
$1343.0 2025-03-15
Enamine
EN300-6492178-0.05g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95.0%
0.05g
$312.0 2025-03-15
Enamine
EN300-6492178-0.5g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95.0%
0.5g
$1046.0 2025-03-15
Enamine
EN300-6492178-5.0g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95.0%
5.0g
$3894.0 2025-03-15
1PlusChem
1P027YUG-10g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
10g
$7199.00 2024-05-25
Aaron
AR027Z2S-10g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
10g
$7965.00 2023-12-15
1PlusChem
1P027YUG-100mg
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
100mg
$638.00 2024-05-25
Aaron
AR027Z2S-100mg
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
100mg
$666.00 2023-12-15
Aaron
AR027Z2S-500mg
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
500mg
$1464.00 2023-12-15
1PlusChem
1P027YUG-2.5g
2,2-dimethyloxan-3-amine hydrochloride
2247104-12-5 95%
2.5g
$3314.00 2024-05-25

Additional information on 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1)

Introduction to 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology

2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1), identified by its CAS number 2247104-12-5, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This tetrahydrodimethyl derivative of 2H-pyran-3-amine exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive molecules. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays and synthetic applications.

The core structure of 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) is characterized by a pyran ring system substituted with an amine group at the 3-position and a tetrahydrodimethyl moiety at the 2-position. This configuration imparts a degree of rigidity to the molecule while allowing for flexibility at other regions, making it an attractive candidate for medicinal chemistry interventions. The presence of the hydrochloride counterion further modulates its pharmacokinetic profile, improving bioavailability and interaction with biological targets.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The pyran ring system, in particular, is well-documented for its role in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer effects. The specific modifications present in 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) contribute to its unique interaction profile with biological macromolecules.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have shown that derivatives of 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) can modulate the activity of kinases and phosphodiesterases, which are key regulators of cellular signaling.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is critical for pharmaceutical applications where bioavailability and tissue distribution are paramount. This property has enabled its use in high-throughput screening assays to identify novel drug candidates rapidly. Additionally, the stability provided by the salt form allows for long-term storage without significant degradation, ensuring consistency in experimental outcomes.

Recent advancements in computational chemistry have further highlighted the potential of 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) as a lead compound. Molecular docking studies have demonstrated its binding affinity to various protein targets, including those implicated in neurodegenerative disorders such as Alzheimer's disease. The dimethyl substitution at the 2-position of the pyran ring appears to be particularly important for optimizing interactions with these targets.

In vitro studies have begun to elucidate the mechanistic basis of the biological activities associated with this compound. Initial findings suggest that it may exert its effects through multiple pathways simultaneously. For example, it could inhibit the activity of an enzyme while simultaneously modulating receptor expression or downstream signaling cascades. Such multifaceted interactions are often desirable in therapeutic agents as they can lead to synergistic effects and reduced side effects.

The synthesis of 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) has been optimized through iterative improvements in synthetic methodologies. Modern techniques such as transition metal-catalyzed reactions have enabled more efficient and scalable production processes. These advancements have not only reduced costs but also improved yields significantly. As a result, larger quantities of this compound are now available for preclinical and clinical investigations.

The potential therapeutic applications of CAS no 2247104-12-5 are vast and span multiple disease areas. In oncology research, for example, derivatives have shown promise as inhibitors of tyrosine kinases that play a role in tumor growth and metastasis. Similarly, in inflammatory diseases like rheumatoid arthritis, modifications to this scaffold have yielded compounds that selectively inhibit pro-inflammatory cytokines without affecting other pathways.

The development of novel drug candidates often involves extensive optimization efforts to improve potency while minimizing toxicity. The structural features present in 2H-Pyran-3-amine, tetrahydro-2,2-dimethyl-, hydrochloride (1:1) provide numerous opportunities for such optimization through strategic functional group modifications or derivatization at various positions on the pyran ring system.

As our understanding of disease mechanisms continues to evolve at a rapid pace so too does our ability to design targeted therapeutics based on compounds like CAS no 2247104-12-5. The integration of genomics data with high-throughput screening technologies has allowed researchers to identify new biomarkers associated with drug response more efficiently than ever before.

The future prospects for this compound remain bright as ongoing research uncovers new biological functions and therapeutic potentials. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.

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